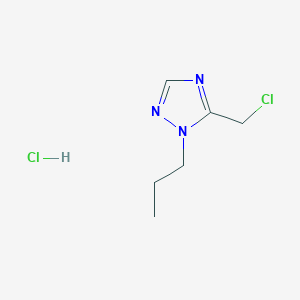

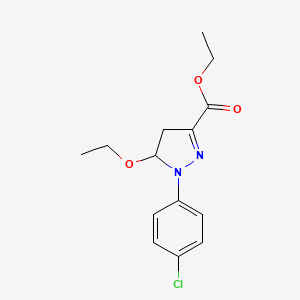

5-(chloromethyl)-1-propyl-1H-1,2,4-triazole hydrochloride

Übersicht

Beschreibung

5-(chloromethyl)-1-propyl-1H-1,2,4-triazole hydrochloride is likely a derivative of the 1,2,4-triazole class of compounds. Triazoles are a group of five-membered ring compounds containing three nitrogen atoms. They are known for their diverse range of biological activities .

Synthesis Analysis

While the specific synthesis pathway for this compound is not available, triazoles are typically synthesized using the Huisgen 1,3-dipolar cycloaddition, a type of organic reaction . The chloromethyl and propyl groups could be added in subsequent steps, although the specifics would depend on the exact methods used .Molecular Structure Analysis

The molecular structure of this compound would be based on the 1,2,4-triazole core, with a chloromethyl group attached to one carbon and a propyl group attached to another . The hydrochloride indicates the presence of a chloride ion, which could be involved in forming a salt with the triazole .Chemical Reactions Analysis

Triazoles are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, and they can also undergo reactions at the nitrogen atoms or at any substituent groups .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific structure and the functional groups present. In general, triazoles are stable compounds and many are soluble in common organic solvents .Wissenschaftliche Forschungsanwendungen

-

Scientific Field: Organic Chemistry

- Application : CMF is used as a reagent in base catalyzed alkylation of p-tert-butylcalix .

- Method of Application : The specific experimental procedures are not detailed in the source, but it involves the use of CMF in a base-catalyzed alkylation process .

- Results : The outcomes of this application are not specified in the source .

-

Scientific Field: Medical Imaging

- Application : CMF is used in the synthesis of Gd3+ diethylenetriaminepentaacetic acid bisamide complex, a Zn2±sensitive magnetic resonance imaging contrast agent .

- Method of Application : The specific experimental procedures are not detailed in the source, but it involves the use of CMF in the synthesis of a contrast agent for MRI .

- Results : The outcomes of this application are not specified in the source .

-

Scientific Field: Biofuel Production

- Application : Selective reduction of the hydrophobic congeners of 5-(hydroxymethyl)furfural (HMF), such as CMF, produced Methylfuran (MFF), a potential fuel oxygenate and a renewable chemical intermediate .

- Method of Application : The specific experimental procedures are not detailed in the source, but it involves the selective reduction of CMF to produce MFF .

- Results : The outcomes of this application are not specified in the source .

-

Scientific Field: Organic Chemistry

- Application : Benzyl chloride, or α-chlorotoluene, is an organic compound with the formula C6H5CH2Cl. This colorless liquid is a reactive organochlorine compound that is a widely used chemical building block .

- Method of Application : Benzyl chloride is prepared industrially by the gas-phase photochemical reaction of toluene with chlorine .

- Results : Benzyl chloride is the precursor to benzyl esters, which are used as plasticizers, flavorants, and perfumes .

-

Scientific Field: Organic Chemistry

- Application : An efficient and convenient chloromethylation of some aromatic compounds catalyzed by zinc iodide .

- Method of Application : Treatment of a series of aromatic hydrocarbons and O-carbethoxy phenol substrates with a mixture of chlorosulfonic acid and dimethoxymethane in CH2Cl2 catalyzed by zinc iodide affords the corresponding chloromethyl derivatives in good to excellent yields .

- Results : The outcomes of this application are not specified in the source .

-

Scientific Field: Chemical Synthesis

- Application : 5-(Chloromethyl)-1-methyl-1H-pyrazole hydrochloride is a high-purity chemical compound with a molecular weight of 167.04g/mol. This white to off-white crystalline solid offers a unique blend of reactivity and stability, making it a valuable building block for a wide range of chemical applications .

- Method of Application : The specific experimental procedures are not detailed in the source .

- Results : The outcomes of this application are not specified in the source .

-

Scientific Field: Organic Chemistry

- Application : Benzyl chloride, or α-chlorotoluene, is an organic compound with the formula . This colorless liquid is a reactive organochlorine compound that is a widely used chemical building block .

- Method of Application : Benzyl chloride is prepared industrially by the gas-phase photochemical reaction of toluene with chlorine .

- Results : Benzyl chloride is the precursor to benzyl esters, which are used as plasticizers, flavorants, and perfumes .

-

Scientific Field: Organic Chemistry

- Application : An efficient and convenient chloromethylation of some aromatic compounds catalyzed by zinc iodide .

- Method of Application : Treatment of a series of aromatic hydrocarbons and O-carbethoxy phenol substrates with a mixture of chlorosulfonic acid and dimethoxymethane in CH2Cl2 catalyzed by zinc iodide affords the corresponding chloromethyl derivatives in good to excellent yields .

- Results : The outcomes of this application are not specified in the source .

-

Scientific Field: Chemical Synthesis

- Application : 5-(Chloromethyl)-1-methyl-1H-pyrazole hydrochloride is a high-purity chemical compound with a molecular weight of 167.04g/mol. This white to off-white crystalline solid offers a unique blend of reactivity and stability, making it a valuable building block for a wide range of chemical applications .

- Method of Application : The specific experimental procedures are not detailed in the source .

- Results : The outcomes of this application are not specified in the source .

Eigenschaften

IUPAC Name |

5-(chloromethyl)-1-propyl-1,2,4-triazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10ClN3.ClH/c1-2-3-10-6(4-7)8-5-9-10;/h5H,2-4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUBOJBACPIWHQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=NC=N1)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(chloromethyl)-1-propyl-1H-1,2,4-triazole hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[(4-chlorobenzyl)(phenylsulfonyl)amino]benzoate](/img/structure/B1459471.png)

![[3-(3,4-Dimethylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride](/img/structure/B1459475.png)

![2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B1459476.png)

![2-{[(tert-Butoxy)carbonyl]amino}-3-(5-fluoro-2-methylphenyl)propanoic acid](/img/structure/B1459487.png)

propylamine](/img/structure/B1459488.png)

![[2-(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)ethyl]amine hydrochloride](/img/structure/B1459493.png)